molecular formula C19H12FNO3S B11677926 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B11677926
M. Wt: 353.4 g/mol
InChI Key: ROQKXIACCHOQAR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique combination of fluorophenyl and methoxyphenyl groups attached to a thieno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then subjected to cyclization with a thieno-oxazinone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno-oxazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H12FNO3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C19H12FNO3S/c1-23-14-8-4-11(5-9-14)15-10-25-18-16(15)19(22)24-17(21-18)12-2-6-13(20)7-3-12/h2-10H,1H3

InChI Key

ROQKXIACCHOQAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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